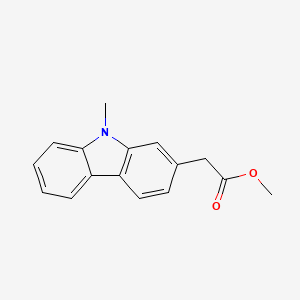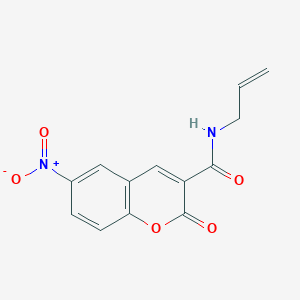
N-(2-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide, also known as CBE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CBE belongs to the class of amide compounds and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Scientific Research Applications
N-(2-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated for its potential use as an analgesic agent. In biochemistry, this compound has been used to study the effects of oxidative stress on cells. In pharmacology, this compound has been investigated for its potential use as a neuroprotective agent.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide is not fully understood. However, studies have suggested that this compound may act as an antioxidant and reduce oxidative stress in cells. This compound has also been shown to modulate the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and physiological effects
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that this compound may have analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to reduce oxidative stress in cells and protect against cell damage.
Advantages and Limitations for Lab Experiments
N-(2-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide has several advantages for lab experiments, including its stability and ease of synthesis. However, this compound has limitations, including its low solubility in water and the need for careful purification to obtain a high yield of pure product.
Future Directions
There are several future directions for N-(2-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide research. One direction is to investigate the potential use of this compound as an analgesic agent. Another direction is to study the effects of this compound on neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been investigated for its potential use as an analgesic agent, neuroprotective agent, and antioxidant. The synthesis of this compound is a multi-step process, and its biochemical and physiological effects have been studied extensively. Despite its limitations, this compound has several advantages for lab experiments and has several future directions for research.
Synthesis Methods
N-(2-chlorobenzyl)-N'-(2-ethylphenyl)ethanediamide can be synthesized using various methods, including the reaction of 2-chlorobenzylamine with 2-ethylbenzoyl chloride in the presence of a base. Another method involves the reaction of 2-chlorobenzylamine with 2-ethylbenzamide in the presence of a dehydrating agent. The synthesis of this compound is a multi-step process and requires careful purification to obtain a high yield of pure product.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-12-7-4-6-10-15(12)20-17(22)16(21)19-11-13-8-3-5-9-14(13)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWITQUJJDBDQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2-hydroxyethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5130606.png)



![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)
![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3,4-dichlorobenzyl)glycinamide](/img/structure/B5130678.png)
![3-({[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5130684.png)

![N-(3,4-dichlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5130694.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5130700.png)
![6-chloro-4-ethyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one](/img/structure/B5130715.png)
![N-({[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5130716.png)
![5-[4-(dimethylamino)benzylidene]-1-(2-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130723.png)